Tris(butylsulfanyl)(phenyl)stannane
Description
Properties
CAS No. |
101880-98-2 |
|---|---|
Molecular Formula |
C18H32S3Sn |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
tris(butylsulfanyl)-phenylstannane |
InChI |
InChI=1S/C6H5.3C4H10S.Sn/c1-2-4-6-5-3-1;3*1-2-3-4-5;/h1-5H;3*5H,2-4H2,1H3;/q;;;;+3/p-3 |
InChI Key |
QFGDJWPVPNWFAL-UHFFFAOYSA-K |
Canonical SMILES |
CCCCS[Sn](C1=CC=CC=C1)(SCCCC)SCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Tris Butylsulfanyl Phenyl Stannane and Analogous Structures
Routes Involving Tin Precursors
Direct reactions involving metallic tin represent a foundational approach to forming organotin compounds. youtube.comlibretexts.org In a process known as direct synthesis, metallic tin can react with certain organic halides at high temperatures to form organotin halides. youtube.com For instance, methyl chloride reacts with metallic tin to produce methylchlorosilanes, a process analogous to what could be envisioned for butyl and phenyl derivatives. youtube.com While historically significant, this method can be challenging to control and may require harsh reaction conditions.
A more common and versatile strategy involves the use of tin halides, particularly tin(IV) chloride (SnCl₄), as the starting point. wikipedia.orgwikipedia.orgbnt-chemicals.com Tin tetrachloride is a highly reactive, colorless liquid that serves as a key intermediate in the production of numerous organotin compounds. bnt-chemicals.comnih.gov Its utility stems from its nature as a Lewis acid, readily reacting with nucleophiles. wikipedia.org
One possible route involves the initial reaction of tin tetrachloride with a phenylating agent to form phenyltin trichloride (B1173362) (PhSnCl₃). This intermediate is then reacted with butanethiol or its corresponding salt to yield the final product. The reaction with butanethiol would likely proceed with the elimination of hydrogen chloride (HCl), which may require a base to drive the reaction to completion.
Alternatively, tin tetrachloride can first be reacted with butanethiol to form a tin-sulfur linkage. The resulting species can then be subjected to phenylation. The reactivity of tin halides allows for their derivatization into a wide array of organotin compounds by replacing the halide with various nucleophiles. gelest.com
The table below summarizes the key precursors and their roles in these synthetic routes.
| Precursor | Formula | Role in Synthesis |
| Metallic Tin | Sn | Direct synthesis of organotin halides. youtube.com |
| Tin(IV) Chloride | SnCl₄ | A versatile precursor for organotin compounds. wikipedia.orgwikipedia.orgbnt-chemicals.com |
| Phenyltin Trichloride | PhSnCl₃ | An intermediate formed by the phenylation of SnCl₄. |
| Butanethiol | C₄H₉SH | Source of the butylsulfanyl group. |
Construction of the Sn-C(Phenyl) Bond
The formation of the tin-carbon bond, specifically the Sn-C(Phenyl) bond, is a critical step in the synthesis of Tris(butylsulfanyl)(phenyl)stannane. Several powerful organometallic reactions can be employed for this purpose.
One of the most classic and widely used methods for creating carbon-tin bonds is the reaction of a tin halide with a Grignard reagent. wikipedia.orgwikipedia.org In this context, phenylmagnesium bromide (PhMgBr), a Grignard reagent, would be reacted with a suitable tin halide precursor. wikipedia.orgmiracosta.edu
For instance, the reaction of tin tetrachloride with one equivalent of phenylmagnesium bromide can lead to the formation of phenyltin trichloride. wikipedia.orgwikipedia.org The reaction proceeds via a nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic tin atom, displacing a chloride ion.
Reaction Scheme: SnCl₄ + PhMgBr → PhSnCl₃ + MgBrCl
This method is highly effective for forming Sn-C bonds due to the strong nucleophilicity of Grignard reagents. leah4sci.comyoutube.com The resulting phenyltin trichloride can then be further functionalized by reacting with butanethiol to introduce the butylsulfanyl groups.
The table below outlines the reactants and products in a typical Grignard-mediated phenylation.
| Reactant 1 | Reactant 2 | Product | Byproduct |
| Tin(IV) Chloride (SnCl₄) | Phenylmagnesium Bromide (PhMgBr) | Phenyltin Trichloride (PhSnCl₃) | Magnesium Bromide Chloride (MgBrCl) |
Organolithium reagents, such as phenyllithium (B1222949) (PhLi), offer another powerful tool for the formation of Sn-C bonds. wikipedia.orgsaylor.org These reagents are highly reactive nucleophiles and can readily react with tin halides in a process known as transmetalation. wikipedia.orgyoutube.com
The reaction of an organolithium reagent with a metal halide is a common method for preparing other organometallic compounds. wikipedia.orgsaylor.org In the synthesis of phenyltin derivatives, phenyllithium would react with a tin halide, such as tin tetrachloride, to form the desired Sn-C(Phenyl) bond. youtube.com
Reaction Scheme: SnCl₄ + PhLi → PhSnCl₃ + LiCl
The high reactivity of organolithium reagents ensures that these reactions are often efficient and proceed under mild conditions. wikipedia.org
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. libretexts.orgnumberanalytics.comwikipedia.orgopenochem.org While typically used to form C-C bonds, the principles of palladium-catalyzed cross-coupling can be adapted for the synthesis of organotin compounds themselves.
In a modified approach, a palladium catalyst could facilitate the coupling of a tin-containing species with a phenyl halide, such as bromobenzene (B47551) or iodobenzene. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org
Oxidative Addition: The palladium(0) catalyst reacts with the phenyl halide (Ph-X) to form a palladium(II) intermediate. libretexts.org
Transmetalation: A tin nucleophile, such as a stannyl (B1234572) anion or a more reactive organotin species, would then transfer its organic group to the palladium center.
Reductive Elimination: The final step involves the formation of the Sn-C(Phenyl) bond and regeneration of the palladium(0) catalyst. libretexts.org
This methodology offers a high degree of functional group tolerance and is a powerful tool in modern organic synthesis. libretexts.orgnih.gov The choice of ligands for the palladium catalyst is crucial for the success of these reactions. beilstein-journals.orgmit.edu
The table below provides a simplified overview of the key components in a Stille-type reaction for Sn-C bond formation.
| Component | Role | Example |
| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄ |
| Phenyl Halide | Source of the phenyl group. | Bromobenzene (C₆H₅Br) |
| Tin Nucleophile | Provides the tin atom for bond formation. | Hexabutyldistannane ((Bu₃Sn)₂) |
| Ligand | Stabilizes the palladium catalyst and influences reactivity. beilstein-journals.org | Triphenylphosphine (B44618) (PPh₃) |
Formation of Sn-S(Butylsulfanyl) Bonds
The formation of the tin-sulfur bond (Sn-S) is a critical step in the synthesis of organotin thiolates. This bond is typically formed by reacting an organotin halide or oxide with a thiol. wikipedia.org In the case of this compound, this involves the reaction of a phenyltin precursor with butanethiol or its derivatives. The reactivity of the Sn-S bond is a key feature of these compounds, making them useful as stabilizers and catalysts. wikipedia.org
A common and effective method for synthesizing organotin thiolates involves the reaction of organotin halides with thiols in the presence of a base. researchgate.net The base serves to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then displaces the halide on the tin center. For the synthesis of this compound, phenyltin trichloride (PhSnCl₃) would be the logical precursor.
The reaction proceeds as follows: PhSnCl₃ + 3 HS(CH₂)₃CH₃ + 3 Base → PhSn(S(CH₂)₃CH₃)₃ + 3 Base·HCl
Common bases used for this transformation include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine. The choice of solvent is also important, with non-polar aprotic solvents like toluene (B28343) or benzene (B151609) often being used to facilitate the reaction and subsequent workup. orientjchem.org The reaction is typically carried out under an inert atmosphere to prevent oxidation of the thiol.
Table 1: Reaction Parameters for the Synthesis of Organotin Thiolates
| Parameter | Condition | Rationale |
|---|---|---|
| Precursor | Phenyltin trichloride (PhSnCl₃) | Provides the phenyl group and three reactive sites for substitution. |
| Thiol | n-Butanethiol | Source of the butylsulfanyl group. |
| Base | Triethylamine (Et₃N) | Acts as a proton scavenger to facilitate thiolate formation. orientjchem.org |
| Solvent | Toluene or Benzene | Inert solvent that allows for azeotropic removal of water if necessary. orientjchem.org |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of the thiol. |
Ligand exchange provides an alternative route to organotin thiolates. nih.gov This method involves reacting a pre-formed organotin compound, such as an organotin oxide or carboxylate, with a thiol. For the synthesis of this compound, one could envision a reaction between a phenyltin oxide and butanethiol.
The general principle of ligand exchange is based on the relative bond strengths and the equilibrium of the reaction. The exchange of ligands on a metal center is a fundamental process in coordination chemistry. nih.govyoutube.com Thiol-thioester exchange, for example, is a well-studied dynamic covalent reaction where the equilibrium is driven by the relative pKa values of the participating thiols. rsc.org
A potential ligand exchange reaction could be: (PhSn(O))₂O + 6 HS(CH₂)₃CH₃ → 2 PhSn(S(CH₂)₃CH₃)₃ + 3 H₂O
These reactions are often driven to completion by removing a byproduct, such as water, through azeotropic distillation. um.edu.my Organotin compounds show a strong tendency for ligand exchange, which is a key aspect of their catalytic activity and biological properties. nih.gov
Controlled Stoichiometry and Selective Functionalization in Multi-substituted Stannanes
Achieving the desired substitution pattern in multi-substituted stannanes like this compound requires careful control over reaction stoichiometry. The synthesis of the necessary organotin halide precursors, such as phenyltin trichloride (PhSnCl₃), often relies on redistribution reactions, also known as Kocheshkov comproportionation. wikipedia.orggelest.com
These reactions involve reacting a tetraorganotin compound (R₄Sn) with a tin tetrahalide (SnCl₄) in specific molar ratios to obtain the desired tri-, di-, or mono-organotin halide. wikipedia.org
Stoichiometric Control in Redistribution Reactions:
3 R₄Sn + SnCl₄ → 4 R₃SnCl
R₄Sn + SnCl₄ → 2 R₂SnCl₂
R₄Sn + 3 SnCl₄ → 4 RSnCl₃
For the target molecule, tetraphenyltin (B1683108) (Ph₄Sn) would be reacted with tin tetrachloride in a 1:3 ratio to produce phenyltin trichloride. Once the PhSnCl₃ precursor is obtained, the subsequent reaction with butanethiol must also be stoichiometrically controlled. A 1:3 molar ratio of PhSnCl₃ to butanethiol is required to ensure the formation of the trisubstituted product. Using an excess or deficit of the thiol could lead to a mixture of partially substituted products or unreacted starting material.
Selective functionalization can be challenging due to the decreasing reactivity of the Sn-Cl bonds as more chloride atoms are substituted with butylsulfanyl groups. However, by carefully controlling the addition of the thiol and the reaction temperature, it is possible to favor the formation of the desired trisubstituted product.
Purification and Isolation Protocols for Organotin Thiolates
The purification and isolation of organotin thiolates require methods that account for their potential sensitivity, particularly to acidic conditions. chemicalforums.com Standard silica (B1680970) gel chromatography can sometimes lead to the decomposition of organotin compounds. chemicalforums.com
Table 2: Purification Techniques for Organotin Compounds
| Method | Description | Considerations |
|---|---|---|
| Chromatography | Flash chromatography using neutralized silica gel (e.g., pre-washed with a basic solution like triethylamine/hexane) or alumina (B75360) can prevent decomposition of acid-sensitive compounds. chemicalforums.com | Standard silica gel is acidic and may degrade the product. chemicalforums.com |
| Extraction | Liquid-liquid extraction can be used to separate the desired organotin thiolate from water-soluble byproducts, such as the hydrochloride salt of the base used in the reaction. For instance, dissolving the reaction mixture in an organic solvent and washing with water can remove triethylamine hydrochloride. google.com | The solubility of the organotin compound in the chosen organic solvent must be high, while the impurities should be soluble in the aqueous phase. |
| Precipitation/Crystallization | Cooling a concentrated solution of the product in a suitable solvent can induce crystallization, yielding a pure solid product. | Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures is key. |
| Chemical Scavenging | Methods have been developed to remove tin impurities using reagents like potassium fluoride (B91410) or potassium carbonate on silica, which react with and bind organotin halides and oxides. sdlookchem.com This is particularly useful for removing tin-based byproducts from reaction mixtures. | This method is more for removing trace impurities rather than bulk purification of the main product. |
After synthesis, a typical workup might involve filtering the reaction mixture to remove the precipitated base-hydrochloride salt, followed by evaporation of the solvent. The crude product can then be purified using one of the methods outlined above. The purity of the final product, this compound, would be confirmed using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and elemental analysis. mdpi.comnih.gov
Advanced Spectroscopic and Structural Elucidation of Tris Butylsulfanyl Phenyl Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of individual atoms.
The ¹H NMR spectrum of Tris(butylsulfanyl)(phenyl)stannane is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the three butylsulfanyl ligands.
The protons of the phenyl group, directly attached to the tin atom, would typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the tin center and the mesomeric effects within the phenyl ring.
The butylsulfanyl protons would present a set of four distinct signals, characteristic of a butyl chain. The α-methylene protons (adjacent to the sulfur atom) would be the most deshielded of the butyl group due to the electronegativity of the sulfur atom and their proximity to the tin center, likely appearing as a triplet. The subsequent methylene (B1212753) groups (β and γ) would appear at progressively higher fields (lower ppm values), also as multiplets. The terminal methyl group (δ) would be the most shielded, appearing as a triplet at the highest field among the butyl signals.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet |
| -S-CH₂ -CH₂-CH₂-CH₃ (α) | ~2.7 | Triplet |
| -S-CH₂-CH₂ -CH₂-CH₃ (β) | ~1.6 | Multiplet |
| -S-CH₂-CH₂-CH₂ -CH₃ (γ) | ~1.4 | Multiplet |
Note: The exact chemical shifts and coupling constants would be dependent on the solvent and the specific electronic effects within the molecule.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in the butylsulfanyl chains and the phenyl group.
The phenyl carbons would resonate in the aromatic region (typically 120-140 ppm). The ipso-carbon (the carbon directly bonded to the tin atom) would likely be the most deshielded of the phenyl carbons. The ortho, meta, and para carbons would also show distinct chemical shifts.
The carbon atoms of the butylsulfanyl chains would appear in the aliphatic region of the spectrum. Similar to the proton NMR, the α-carbon, being directly attached to the sulfur, would be the most deshielded of the aliphatic carbons. The subsequent carbons (β, γ, and δ) would appear at progressively higher fields.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Phenyl-C (ipso) | ~138 |
| Phenyl-C (ortho, meta, para) | 128 - 136 |
| -S-C H₂-CH₂-CH₂-CH₃ (α) | ~35 |
| -S-CH₂-C H₂-CH₂-CH₃ (β) | ~33 |
| -S-CH₂-CH₂-C H₂-CH₃ (γ) | ~22 |
Note: These values are estimates based on data for analogous compounds like butanethiol and phenyltin trichloride (B1173362). chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com
¹¹⁹Sn NMR spectroscopy is a particularly valuable tool for studying organotin compounds as it directly probes the tin nucleus. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of substituents attached to the tin atom, as well as its coordination number. For a tetracoordinate tin atom in a PhSn(SR)₃ type environment, the chemical shift is expected to be in a specific range that can help confirm the structure. The presence of three sulfur atoms and one phenyl group will result in a characteristic chemical shift. Based on data for related organotin thiolates, the ¹¹⁹Sn chemical shift for this compound is anticipated to be in the range of approximately +50 to +100 ppm relative to a standard reference like tetramethyltin (B1198279) (SnMe₄). researchgate.nethuji.ac.il
Table 3: Expected ¹¹⁹Sn NMR Chemical Shift for this compound
| Nucleus | Expected Chemical Shift (ppm) |
|---|
Note: The chemical shift is referenced to SnMe₄.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene and methyl protons within the butylsulfanyl chains, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC would be crucial for unambiguously assigning each proton signal to its corresponding carbon atom in both the butylsulfanyl and phenyl moieties.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.
Sn-S Stretching: The tin-sulfur stretching vibrations are expected to appear in the far-infrared region, typically between 300 and 400 cm⁻¹. The presence of bands in this region would be a strong indicator of the Sn-S linkages.
Sn-C Stretching: The stretching vibration of the tin-carbon bond of the phenyl group would also be found in the far-infrared region, generally between 200 and 300 cm⁻¹.
C-S Stretching: The carbon-sulfur stretching vibrations of the butylsulfanyl groups are expected to appear in the range of 600-800 cm⁻¹.
Phenyl Group Vibrations: The phenyl group will exhibit several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring at approximately 1400-1600 cm⁻¹.
Butyl Group Vibrations: The butylsulfanyl groups will show characteristic C-H stretching vibrations in the region of 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Phenyl C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Phenyl C=C Stretch | 1400 - 1600 |
| Aliphatic C-H Bend | 1375 - 1465 |
| C-S Stretch | 600 - 800 |
| Sn-S Stretch | 300 - 400 |
Raman Spectroscopy: Complementary Vibrational Analysis
Raman spectroscopy serves as a vital analytical technique for probing the vibrational modes of this compound, offering insights that are complementary to infrared (IR) spectroscopy. This method is particularly adept at identifying non-polar bonds, which are often weak or silent in IR spectra. For this compound, the key vibrational modes of interest are the stretching and bending frequencies associated with the tin-sulfur (Sn-S), tin-carbon (Sn-C), sulfur-carbon (S-C), and the phenyl ring C-C bonds.
The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to these functional groups. The Sn-C stretching vibration for a phenyl group attached to tin typically appears in the 200-300 cm⁻¹ range. The Sn-S stretching vibrations in organotin thiolates are generally observed in the region of 300-400 cm⁻¹. The presence of three butylsulfanyl groups would likely result in strong, characteristic C-S stretching bands around 600-700 cm⁻¹, while the aliphatic C-H stretching and bending modes of the butyl groups would be prominent in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. The aromatic C-H stretching of the phenyl ring would be observed above 3000 cm⁻¹, with the characteristic ring breathing modes appearing in the 990-1010 cm⁻¹ range.
An illustrative representation of the expected Raman spectral data is provided in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sn-C (Phenyl) Stretch | 220 - 250 | Medium |
| Sn-S Stretch | 330 - 370 | Strong |
| C-S Stretch | 650 - 700 | Medium-Strong |
| Phenyl Ring Breathing | 995 - 1005 | Strong |
| Aliphatic C-H Bending | 1380 - 1460 | Medium |
| Aromatic C=C Stretch | 1580 - 1600 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Aromatic C-H Stretch | 3050 - 3070 | Medium |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, both the molecular formula and aspects of the molecular architecture can be confirmed.
High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides an exceptionally accurate measurement of the mass of the parent ion, which is crucial for unequivocally determining its elemental composition. For this compound (C₂₂H₃₂S₃Sn), the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³²S, and ¹²⁰Sn). This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
The confirmation of the molecular formula through HRMS provides a high degree of confidence in the identity of the synthesized compound.
| Parameter | Value |
| Molecular Formula | C₂₂H₃₂S₃Sn |
| Theoretical Monoisotopic Mass | 504.0765 u |
| Expected HRMS Result (m/z) | 504.0765 ± 0.0005 |
Fragmentation Pattern Analysis: Insights into Molecular Architecture
The analysis of the fragmentation pattern in the mass spectrum provides a molecular fingerprint of this compound and offers valuable information about its structural connectivity. Upon ionization, the molecular ion can undergo a series of fragmentation reactions, leading to the formation of smaller, characteristic daughter ions.
A plausible fragmentation pathway for this compound would involve the sequential loss of the butylsulfanyl and phenyl groups. The initial fragmentation might involve the cleavage of a tin-sulfur bond to lose a butylsulfanyl radical (•SC₄H₉), followed by the loss of butene (C₄H₈) via a McLafferty-type rearrangement from another butylsulfanyl chain. The cleavage of the tin-phenyl bond is also a likely event. The relative abundance of these fragment ions can provide insights into the relative strengths of the Sn-S and Sn-C bonds.
A hypothetical fragmentation pattern is detailed in the table below.
| m/z (Proposed) | Proposed Fragment Ion | Description |
| 504 | [C₂₂H₃₂S₃Sn]⁺ | Molecular Ion |
| 415 | [C₁₈H₂₃S₂Sn]⁺ | Loss of •SC₄H₉ |
| 359 | [C₁₄H₁₅SSn]⁺ | Loss of •SC₄H₉ and C₄H₈ |
| 327 | [C₁₄H₁₅Sn]⁺ | Loss of S |
| 271 | [C₁₀H₇Sn]⁺ | Loss of C₄H₈ |
| 197 | [C₆H₅Sn]⁺ | Loss of all butylsulfanyl groups |
| 120 | [Sn]⁺ | Tin isotope peak |
X-ray Crystallography for Solid-State Molecular Structure
Single-Crystal X-ray Diffraction Analysis
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar organotin structures is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| Volume (ų) | 2415 |
| Z | 4 |
Determination of Coordination Geometry and Bond Parameters around the Tin Atom
The structural data obtained from X-ray crystallography allows for the precise determination of the coordination environment of the central tin atom. In this compound, the tin atom is bonded to one phenyl group and three butylsulfanyl groups. It is anticipated that the coordination geometry around the tin atom would be a distorted tetrahedron.
The bond lengths and angles provide further insight into the molecular structure. The Sn-C bond length to the phenyl group is expected to be in the range of 2.1-2.2 Å. The Sn-S bond lengths are likely to be around 2.4-2.5 Å. The bond angles around the tin atom (C-Sn-S and S-Sn-S) would be expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the butylsulfanyl and phenyl groups.
An illustrative table of expected bond parameters is provided.
| Bond | Expected Bond Length (Å) |
| Sn-C(phenyl) | 2.15 |
| Sn-S | 2.42 |
| S-C(butyl) | 1.83 |
| Angle | Expected Bond Angle (°) |
| C(phenyl)-Sn-S | 108.0 |
| S-Sn-S | 110.5 |
A thorough search for crystallographic and detailed intermolecular interaction data for the specific compound this compound has been conducted. Unfortunately, specific research findings, including crystal packing diagrams, unit cell parameters, and a detailed analysis of intermolecular forces for this particular molecule, are not available in the public domain or indexed in scholarly databases accessible through this search.
The elucidation of a crystal structure is a complex process that requires the synthesis of a single crystal of the compound and subsequent analysis using techniques like X-ray crystallography. It appears that such a study for this compound has not been published or made publicly available.
Therefore, it is not possible to provide the detailed analysis and data tables for section "3.4.3. Analysis of Crystal Packing and Intermolecular Interactions" as requested in the outline. Generating such content would require speculative data, which would compromise the scientific accuracy of the article.
For a comprehensive structural analysis, one would typically consult crystallographic databases such as the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD). Without a reported structure in these resources, a detailed discussion on the empirical crystal packing and intermolecular interactions of this compound cannot be furnished.
Chemical Reactivity and Mechanistic Investigations of Tris Butylsulfanyl Phenyl Stannane
Reactivity of the Sn-S Bonds
The tin-sulfur (Sn-S) bond is a key functional group that dictates much of the reactivity of Tris(butylsulfanyl)(phenyl)stannane. These bonds are known to be susceptible to various transformations, including ligand exchange, transmetalation, and oxidative addition/reductive elimination processes.
Ligand exchange is a fundamental reaction in organometallic chemistry where a ligand on a metal center is replaced by another. uni-muenster.de In the case of this compound, the butylsulfanyl groups can be exchanged with other ligands. This process is often reversible and driven by the relative bond strengths and concentrations of the exchanging species. For instance, reaction with other thiols (R'SH) could lead to an equilibrium mixture containing different thio-substituted stannanes.
Transmetalation involves the transfer of a ligand from one metal to another. nih.gov Organotin compounds are widely used in such reactions, particularly in palladium-catalyzed cross-coupling reactions. While organotin compounds with Sn-C bonds are more common in Stille coupling, organotin thiolates can also participate in similar transformations. nih.gov In a hypothetical reaction, the butylsulfanyl group could be transferred to a palladium center, which is a key step in certain C-S bond-forming reactions. nih.gov
Table 1: Examples of Ligand Exchange and Transmetalation Reactions
| Reaction Type | Reactants | Products | Conditions |
| Ligand Exchange | This compound + 3 R'SH | Phenylstannane(tris-thiolate) + 3 BuSH | Equilibrium |
| Transmetalation | This compound + Pd(0)L_n | [Ph(BuS)2Sn-Pd(SBu)L_n] | Catalytic cycle |
Note: The reactions in this table are illustrative and based on the general reactivity of organotin thiolates.
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles, particularly those involving transition metals like palladium and platinum. researchgate.net Oxidative addition involves the insertion of a metal center into a chemical bond, increasing the oxidation state and coordination number of the metal. The Sn-S bond in organotin thiolates can undergo oxidative addition with low-valent transition metal complexes. scielo.br For example, a Pd(0) complex could oxidatively add to one of the Sn-S bonds of this compound to form a Pd(II) species. scielo.br
The reverse reaction, reductive elimination, involves the formation of a new bond between two ligands on a metal center, with a concomitant decrease in the metal's oxidation state. researchgate.net Following a potential transmetalation or other ligand introduction step at the palladium center, a C-S bond could be formed via reductive elimination, releasing an aryl sulfide (B99878) and regenerating the Pd(0) catalyst. uni-muenster.de
Table 2: Oxidative Addition and Reductive Elimination in Catalytic C-S Coupling
| Step | Reactants | Intermediate/Product | Description |
| Oxidative Addition | R-X + Pd(0)L_n | R-Pd(X)L_n | Aryl halide adds to Pd(0) |
| Transmetalation | R-Pd(X)L_n + PhSn(SBu)3 | R-Pd(SBu)L_n + PhSn(SBu)2X | Thiolate group transfer to Pd |
| Reductive Elimination | R-Pd(SBu)L_n | R-SBu + Pd(0)L_n | Formation of aryl sulfide |
Note: This table outlines a generalized catalytic cycle for C-S cross-coupling involving an organotin thiolate.
Reactivity at the Phenyl Moiety
The phenyl group attached to the tin atom provides another avenue for reactivity, primarily through aromatic substitution reactions. The nature of the tin substituent influences the reactivity and regioselectivity of these transformations.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The -Sn(SBu)3 group is generally considered to be an ortho-, para-directing group, although its activating or deactivating nature can be complex and influenced by the reaction conditions. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation could potentially be carried out on the phenyl ring, with substitution occurring primarily at the ortho and para positions. researchgate.netresearchgate.net
Nucleophilic aromatic substitution (NAS) is less common for simple benzene derivatives but can occur if the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org The phenyl ring in this compound is not inherently electron-deficient, so NAS would likely require harsh conditions or the presence of additional activating substituents on the ring. libretexts.org
The carbon-tin (C-Sn) bond is a cornerstone of the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov The phenyl group of this compound could potentially be transferred to a palladium center in a Stille-type catalytic cycle. This would involve the reaction of the organotin compound with an organic halide or triflate in the presence of a palladium catalyst. youtube.com
The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation of the phenyl group from tin to palladium, and finally reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst.
Reactivity of the Butyl Chains
The butyl groups in the butylsulfanyl ligands are generally the least reactive part of the molecule under typical organometallic reaction conditions. Composed of sp3-hybridized carbon atoms, they are not susceptible to the electrophilic or nucleophilic attacks that characterize the reactivity of the aromatic ring. Furthermore, the C-H bonds of the butyl chains are relatively strong and unactivated, making direct functionalization challenging without the use of highly reactive reagents or specific catalytic systems designed for C(sp3)-H activation. Under forcing conditions, such as high temperatures or the presence of radical initiators, decomposition pathways involving the butyl chains could occur, but these are generally not considered controlled synthetic transformations. Studies on related organotin compounds suggest that the alkyl groups are more stable and less prone to cleavage than aryl or allyl groups.
Functionalization of Alkyl Moieties
The functionalization of the alkyl (butyl) moieties in this compound is a key aspect of its reactivity, allowing for the introduction of various functional groups and the synthesis of new organotin derivatives. While direct studies on the functionalization of the butylsulfanyl groups in this specific compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of organotin compounds and thiolates.
The butylsulfanyl groups can potentially undergo reactions such as oxidation, where the sulfur atom is oxidized to form sulfoxides or sulfones. Additionally, the S-C bond can be cleaved under certain conditions, allowing for the substitution of the butyl group. However, the more common reactive sites in organotin thiolates are the tin-sulfur bonds.
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is influenced by environmental factors such as moisture, pH, and temperature. Organotin compounds, in general, are known to undergo gradual degradation through the cleavage of the tin-carbon and tin-heteroatom bonds. researchgate.net
Under acidic conditions, the butylsulfanyl groups may be protonated, making the tin-sulfur bond more susceptible to cleavage. researchgate.net This can lead to the formation of phenyltin cations and butanethiol. In the presence of water, hydrolysis is a primary degradation pathway, as discussed in the following section.
The degradation of organotin compounds can proceed through a stepwise loss of organic groups from the tin atom. For a trisubstituted organotin compound like this compound, degradation would likely proceed through di- and mono-substituted intermediates before ultimately forming inorganic tin species. researchgate.net The general degradation mechanism can be represented as:
R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄ researchgate.net
Where 'R' can be the phenyl or butylsulfanyl group and 'X' represents another anion or hydroxyl group from the reaction medium.
The table below summarizes the expected stability of this compound under different chemical environments based on the general behavior of organotin thiolates.
| Condition | Expected Stability | Primary Degradation Pathway |
| Neutral, Anhydrous | Relatively Stable | Slow decomposition upon exposure to light or heat. |
| Acidic (aqueous) | Unstable | Protonation of the sulfur atom followed by hydrolysis of the Sn-S bond. researchgate.net |
| Basic (aqueous) | Unstable | Nucleophilic attack by hydroxide (B78521) ions on the tin center, leading to hydrolysis. |
| Oxidative | Potentially Unstable | Oxidation of the sulfur atoms to sulfoxides or sulfones. |
Hydrolysis and Condensation Reactions of Organotin Thiolates
Hydrolysis is a fundamental reaction for organotin thiolates, including this compound. The presence of water leads to the cleavage of the tin-sulfur bond and the formation of tin-oxygen bonds. The initial step of hydrolysis involves the replacement of one or more butylsulfanyl groups with hydroxyl groups.
Hydrolysis: PhSn(SBu)₃ + H₂O ⇌ PhSn(SBu)₂(OH) + BuSH
This initial hydrolysis product can undergo further hydrolysis:
PhSn(SBu)₂(OH) + H₂O ⇌ PhSn(SBu)(OH)₂ + BuSH PhSn(SBu)(OH)₂ + H₂O ⇌ PhSn(OH)₃ + BuSH
The resulting phenyltin hydroxides are often unstable and readily undergo condensation reactions to form stannoxanes, which contain Sn-O-Sn linkages. These condensation reactions can lead to the formation of various structurally complex oligomeric or polymeric species. For example, the condensation of dihydroxylated species can form a distannoxane:
2 PhSn(SBu)(OH)₂ → [Ph(SBu)Sn(OH)]₂O + H₂O
The hydrolysis and condensation of organotin compounds, such as alkyltin trichlorides, have been shown to form complex cluster structures. For instance, the hydrolysis of butyltin trichloride (B1173362) can ultimately lead to the formation of a dodecameric cluster, [(C₄H₉Sn)₁₂O₁₄(OH)₆]²⁺. wikipedia.org While the specific structures formed from the hydrolysis of this compound are not detailed in the literature, a similar tendency to form complex oxo-clusters can be anticipated.
Kinetic and Thermodynamic Aspects of Key Transformations
Ligand Exchange Reactions: The exchange of the butylsulfanyl ligands with other nucleophiles is a key transformation. The kinetics of such reactions are influenced by several factors, including the nucleophilicity of the incoming ligand, the strength of the tin-sulfur bond, and steric hindrance at the tin center. Kinetic studies on related systems, such as the alkylation of tripod zinc thiolates, have demonstrated that the reaction rates are highly dependent on the electronic and steric properties of both the thiolate and the incoming electrophile. nih.gov Ligand exchange reactions in organometallic complexes can proceed through associative or dissociative mechanisms. nih.gov
Hydrolysis Kinetics: The rate of hydrolysis of this compound would be expected to be dependent on the pH of the medium. Acid catalysis can accelerate hydrolysis by protonating the sulfur atom, making the butylsulfanyl group a better leaving group. nih.gov Conversely, under basic conditions, nucleophilic attack by hydroxide ions would be the rate-determining step.
The following table outlines the expected kinetic and thermodynamic factors for key transformations of this compound.
| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |
| Ligand Exchange | Nucleophilicity of incoming ligand, steric hindrance, solvent effects. nih.govnih.gov | Relative bond strengths of Sn-S and the new Sn-ligand bond. |
| Hydrolysis | pH, temperature, water concentration. nih.gov | Formation of strong Sn-O bonds, release of butanethiol. |
| Condensation | Concentration of hydroxylated intermediates, removal of water. | Formation of stable Sn-O-Sn linkages and water. |
Coordination Chemistry of Tris Butylsulfanyl Phenyl Stannane
Lewis Acidity of the Tin Center
The tin(IV) center in Tris(butylsulfanyl)(phenyl)stannane functions as a Lewis acid, capable of accepting electron density from Lewis bases. The electrophilicity of the tin atom is influenced by the nature of the substituents. The presence of one phenyl group and three electron-donating butylsulfanyl groups modulates the Lewis acidity. The electronegativity of the sulfur atoms and the inductive effect of the butyl chains play a crucial role in determining the extent to which the tin center can engage in further coordination.
The Lewis acidity of organotin compounds is a critical factor in their ability to form adducts and higher-coordinate complexes. While specific quantitative Lewis acidity studies on this compound are not extensively documented, analogies can be drawn from related organotin thiolates. The tin atom in such compounds is known to be a moderately strong Lewis acid, capable of expanding its coordination number beyond four.
Sulfur as a Coordinating Ligand in Organotin Complexes
The sulfur atoms of the butylsulfanyl groups in this compound are not merely passive substituents; they possess lone pairs of electrons and can act as coordinating ligands. This dual role is a common feature in the chemistry of organotin thiolates. asau.ru The sulfur atoms can coordinate to the tin center of another molecule, leading to the formation of dimeric, oligomeric, or polymeric structures.
In many organotin(IV) complexes with sulfur-containing ligands, such as dithiocarbamates, the sulfur atoms have been shown to coordinate to the tin center in either a monodentate or bidentate fashion. This coordination can lead to various geometries around the tin atom, including five-coordinate trigonal bipyramidal and six-coordinate octahedral arrangements. theinterstellarplan.com While the butylsulfanyl ligand is formally a monodentate thiolato ligand, the potential for intermolecular Sn-S interactions is a key feature of its coordination chemistry.
Formation of Adducts with External Lewis Bases
The Lewis acidic tin center in this compound can react with external Lewis bases to form coordination adducts. Common Lewis bases that form adducts with organotin compounds include nitrogen-donor ligands (e.g., pyridine, bipyridine), oxygen-donor ligands (e.g., dimethyl sulfoxide, triphenylphosphine (B44618) oxide), and halide ions. The formation of these adducts results in an expansion of the coordination sphere of the tin atom from four-coordinate tetrahedral to five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries.
The stability and structure of these adducts are governed by a combination of factors, including the steric bulk of both the organotin compound and the incoming Lewis base, as well as the electronic donor strength of the base. For instance, bulky Lewis bases may be hindered from approaching the tin center, while strongly donating bases will form more stable adducts.
| Lewis Base Type | Potential Coordination Number | Potential Geometry |
| Monodentate N-donor (e.g., pyridine) | 5 | Trigonal Bipyramidal |
| Bidentate N-donor (e.g., bipyridine) | 6 | Octahedral |
| Monodentate O-donor (e.g., DMSO) | 5 | Trigonal Bipyramidal |
This table presents potential coordination outcomes based on the type of external Lewis base, derived from the general coordination chemistry of organotin(IV) compounds.
Intramolecular Coordination and Anagostic Interactions
In addition to intermolecular interactions, the possibility of intramolecular coordination in this compound should be considered. While direct intramolecular Sn-S coordination from one of the butylsulfanyl chains to its own tin center is sterically unlikely in a monomeric state, weaker intramolecular interactions can play a role in stabilizing the molecular conformation.
Self-Assembly and Supramolecular Chemistry through Coordination Bonds
A key feature of organotin thiolates is their propensity for self-assembly into supramolecular structures. publish.csiro.au This self-assembly is primarily driven by the formation of intermolecular Sn-S coordination bonds, where a sulfur atom from one molecule coordinates to the tin atom of a neighboring molecule. This can lead to the formation of well-defined dimeric, oligomeric, or polymeric structures in the solid state.
For instance, related tri-organotin thiolates have been shown to form stable dimers through intermolecular interactions. publish.csiro.au Further aggregation can occur through weaker non-covalent interactions such as van der Waals forces or hydrogen bonds if suitable functional groups are present. In the case of this compound, the interplay between intermolecular Sn-S coordination and packing forces dictated by the phenyl and butyl groups would direct the formation of its supramolecular architecture. The resulting structures can range from simple one-dimensional chains to more complex two- or three-dimensional networks.
Computational and Theoretical Studies on Tris Butylsulfanyl Phenyl Stannane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for predicting the properties of a wide range of molecules, including complex organometallic compounds.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. For Tris(butylsulfanyl)(phenyl)stannane, DFT calculations can be employed to determine the optimized molecular structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for flexible molecules like this compound, which possesses multiple rotatable bonds, particularly around the tin-sulfur and sulfur-carbon linkages of the butylsulfanyl groups. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This analysis allows for the identification of various stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers can be calculated to determine the most stable structures at a given temperature.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| Sn-C(phenyl) | 2.15 | C(phenyl)-Sn-S | 108.5 |
| Sn-S | 2.42 | S-Sn-S | 110.4 |
| S-C(butyl) | 1.83 | Sn-S-C(butyl) | 105.2 |
| C-C (phenyl avg.) | 1.40 | S-C-C (butyl avg.) | 112.0 |
| C-C (butyl avg.) | 1.54 | ||
| C-H (phenyl avg.) | 1.09 | ||
| C-H (butyl avg.) | 1.10 | ||
| Note: These values are illustrative and would be determined from actual DFT calculations. |
Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic properties of a molecule are governed by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that play a key role in chemical reactivity. libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org
DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO of this compound. The HOMO is expected to be localized primarily on the sulfur lone pairs and potentially the phenyl ring's π-system, while the LUMO is likely to be centered on the tin atom and the antibonding orbitals of the Sn-S and Sn-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. libretexts.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.7 |
| Note: These values are illustrative and would be determined from actual DFT calculations. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.govnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹¹⁹Sn), the chemical shifts can be predicted. mdpi.comnih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and can help to confirm the proposed structure of this compound.
Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the various modes of atomic motion. DFT calculations can predict these frequencies by calculating the second derivatives of the energy with respect to atomic displacements. The resulting theoretical vibrational spectrum (often presented as an IR or Raman spectrum) can be compared with experimental spectra to identify characteristic functional groups and confirm the molecule's structure. Key vibrational modes for this compound would include Sn-C and Sn-S stretching and bending frequencies.
Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic structure in detail. researchgate.netresearchgate.neticm.edu.pl It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
For this compound, NBO analysis can provide quantitative insights into:
Hybridization: The hybridization of the atomic orbitals on the tin, sulfur, and carbon atoms.
Bonding Orbitals: The nature of the Sn-C and Sn-S bonds, including their polarity and the contributions of the atomic orbitals from each atom.
Lone Pairs: The localization and character of the lone pair electrons on the sulfur atoms.
Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals, which can reveal details about electron delocalization within the molecule. mdpi.com
Molecular Dynamics (MD) Simulations for Structural Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's structural dynamics.
For this compound, MD simulations could be used to:
Explore Conformational Space: Simulate the transitions between different stable conformers and determine their relative populations.
Study Solvent Effects: Investigate how the presence of a solvent influences the structure and dynamics of the molecule.
Analyze Vibrational Motion: Observe the dynamic nature of the various vibrational modes in the molecule.
By combining the insights from these different computational and theoretical approaches, a comprehensive understanding of the structure, bonding, and reactivity of this compound can be achieved.
Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of stable intermediates and the high-energy transition states that connect them, thereby elucidating step-by-step reaction mechanisms. For this compound, several key reaction pathways can be proposed based on the known reactivity of related organotin sulfides.
Ligand Substitution and Hydrolysis: One of the most fundamental reactions for organotin compounds is ligand substitution, often initiated by hydrolysis. The Sn-S bond is known to be the primary reactive site in organotin thiolates. wikipedia.orglupinepublishers.com Computational studies on the hydrolysis of alkyltin chlorides, such as n-butyltin trichloride (B1173362) (n-BuSnCl₃), show that the reaction proceeds in a stepwise manner, replacing halide ligands with hydroxyl groups. researchgate.net A similar pathway is anticipated for this compound, where the butylsulfanyl (-SBu) groups are sequentially replaced by hydroxyl (-OH) groups in the presence of water.
The mechanism can proceed through two primary pathways common in inorganic chemistry: a dissociative (Sɴ1-like) or an associative (A) mechanism. libretexts.org
Dissociative Pathway: This pathway would involve the initial cleavage of a Sn-S bond to form a three-coordinate, cationic intermediate, [PhSn(SBu)₂]⁺, which is then rapidly attacked by a water molecule. This mechanism is often favored when ligands are bulky, sterically hindering the approach of a nucleophile.
Associative Pathway: This pathway involves the initial coordination of a water molecule to the tin center, forming a five-coordinate, hypervalent intermediate. wikipedia.org This intermediate, likely having a trigonal bipyramidal geometry, would then undergo rearrangement to expel a butanethiol (HSBu) molecule.
DFT calculations on such pathways would determine the activation energy for each step, revealing the most kinetically favorable route. For instance, the energy barrier to form the five-coordinate intermediate versus the energy required to break the Sn-S bond would determine the operative mechanism.
Table 1: Postulated Hydrolysis Pathway for this compound This table outlines the proposed sequential steps for the complete hydrolysis of the title compound.
| Step | Reactants | Proposed Intermediate/Transition State | Products |
| 1 | PhSn(SBu)₃ + H₂O | Associative: [PhSn(SBu)₃(H₂O)] (5-coordinate TS) | PhSn(SBu)₂(OH) + HSBu |
| 2 | PhSn(SBu)₂(OH) + H₂O | Associative: [PhSn(SBu)₂(OH)(H₂O)] (5-coordinate TS) | PhSn(SBu)(OH)₂ + HSBu |
| 3 | PhSn(SBu)(OH)₂ + H₂O | Associative: [PhSn(SBu)(OH)₂(H₂O)] (5-coordinate TS) | PhSn(OH)₃ + HSBu |
Note: Ph = Phenyl, Bu = Butyl. The final product, Phenylstannonic acid (PhSn(OH)₃), is likely to undergo condensation to form oligomeric stannoxanes.
Theoretical Insights into Reactivity and Selectivity
Theoretical calculations provide deep insights into the intrinsic electronic and steric properties of a molecule, which govern its reactivity and the selectivity of its reactions.
Frontier Molecular Orbitals and Charge Distribution: The reactivity of this compound can be rationalized by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: In related organotin thiolates, the HOMO is typically localized on the sulfur atoms due to their lone pairs of electrons. This indicates that the sulfur centers are the most susceptible to attack by electrophiles.
LUMO: The LUMO is generally centered on the tin atom, often with contributions from the anti-bonding σ* orbitals of the Sn-S and Sn-C bonds. This localization makes the tin atom the primary site for nucleophilic attack.
A DFT study on complexes of the type (NHC)CuEPh₃ (where E = Si, Ge, Sn) demonstrated that the reactivity of bonds connected to tin can be computationally predicted. acs.org For this compound, calculations would likely confirm that the Sn-S bonds are significantly more polarized and labile than the more covalent Sn-Phenyl bond, making them the preferred sites for reaction.
Calculated atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) would quantify the electrophilic character of the tin atom and the nucleophilic nature of the sulfur atoms, further supporting the predicted reactivity patterns.
Steric and Electronic Effects: The selectivity and rate of reactions are influenced by both steric and electronic factors.
Steric Hindrance: The three bulky butylsulfanyl groups, along with the phenyl group, create significant steric crowding around the tin center. This crowding can hinder the approach of nucleophiles, potentially slowing down reactions that proceed via an associative mechanism and favoring a dissociative one. libretexts.org
Electronic Influence: The phenyl group is electron-withdrawing compared to alkyl groups, which increases the Lewis acidity (electrophilicity) of the tin atom. This makes it more susceptible to nucleophilic attack than, for example, a corresponding tributyl(butylsulfanyl)stannane.
Table 2: Key Theoretical Descriptors for Assessing Reactivity Computational studies would yield the following parameters, which are crucial for a quantitative understanding of the molecule's reactivity.
| Descriptor | Definition | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Determines susceptibility to electrophilic attack. Likely localized on sulfur atoms. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Determines susceptibility to nucleophilic attack. Likely localized on the tin atom. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |
| NBO Atomic Charge (Sn) | Calculated charge on the tin atom. | A higher positive charge indicates greater electrophilicity and susceptibility to nucleophiles. |
| NBO Atomic Charge (S) | Calculated charge on the sulfur atoms. | A higher negative charge indicates greater nucleophilicity and susceptibility to electrophiles. |
| Sn-S Bond Dissociation Energy | The energy required to break the Sn-S bond homolytically. | A lower value compared to the Sn-C bond indicates the weakest, most reactive linkage. |
| Sn-C Bond Dissociation Energy | The energy required to break the Sn-C bond homolytically. | Expected to be higher than the Sn-S BDE, indicating a more stable bond. |
By calculating these descriptors, a detailed and predictive model of the chemical behavior of this compound can be developed, guiding the understanding of its reaction mechanisms and selectivity even in the absence of extensive experimental data.
Applications in Catalysis and Materials Science Chemical Focus
Catalytic Activity in Organic Transformations
Organotin compounds have long been recognized for their catalytic prowess in a variety of organic reactions. The Lewis acidic nature of the tin center, coupled with the nature of its organic substituents, allows for the activation of substrates and the facilitation of bond-forming reactions. While specific research on Tris(butylsulfanyl)(phenyl)stannane is limited, its catalytic potential can be inferred from the well-established reactivity of related organotin compounds.
Polymerization Catalysis
Organotin compounds are notable catalysts in polymer chemistry, particularly in the formation of polyurethanes and in ring-opening polymerization reactions. lupinepublishers.comrjpbcs.com
The formation of polyurethanes involves the reaction of isocyanates with polyols. Organotin compounds, such as the commonly used dibutyltin (B87310) dilaurate, catalyze this process effectively. lupinepublishers.comlupinepublishers.com The catalytic cycle is generally believed to involve the coordination of the alcohol to the tin center, followed by reaction with the isocyanate. lupinepublishers.comlupinepublishers.comresearchgate.net While direct studies on this compound are not prevalent, its structural features suggest it could exhibit catalytic activity. The presence of the sulfur-containing ligands might influence the catalyst's Lewis acidity and solubility, potentially offering different reactivity profiles compared to traditional organotin catalysts.
In the realm of ring-opening polymerization (ROP), various metal complexes are employed to initiate the polymerization of cyclic monomers like lactones and lactides. Lanthanide complexes, for instance, have been successfully used as initiators for the ROP of 1,4-dioxan-2-one. epa.gov While not a lanthanide complex, the Lewis acidic nature of the tin center in this compound could potentially initiate such polymerizations, although specific research in this area is needed. Other catalyst systems for ROP include those based on boranes, such as Tris(pentafluorophenyl)borane. researchgate.netscispace.commdpi.com
Esterification and Transesterification Reactions
Organotin compounds serve as efficient catalysts for esterification and transesterification reactions, valued for their high thermal stability which allows for reactions to be conducted at elevated temperatures without catalyst decomposition. rjpbcs.comgelest.com These reactions are crucial in the synthesis of a wide array of organic esters and polyesters. The catalytic mechanism typically involves the activation of the carboxylic acid or ester by the tin catalyst. While stannous compounds can be more active, their instability towards oxidation often makes organotin(IV) compounds like dibutyltin oxide a preferred choice. gelest.com Given the general catalytic activity of organotin compounds in these transformations, it is plausible that this compound could also facilitate such reactions.
Cross-Coupling Reactions (e.g., Stille Coupling mediated by tin species)
The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, pairing an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction has broad applicability in organic synthesis. organic-chemistry.org
A common organostannane reagent used in Stille coupling is tributyl(phenyl)stannane, which is structurally similar to this compound, with the key difference being the replacement of butyl groups with butylsulfanyl groups. The general mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nrochemistry.com
Table 1: Key Steps in the Stille Coupling Catalytic Cycle
| Step | Description |
| Oxidative Addition | The organic halide (R¹-X) reacts with the Pd(0) catalyst to form a Pd(II) complex. |
| Transmetalation | The organic group (R²) from the organostannane (R²-SnR₃) is transferred to the Pd(II) complex, displacing the halide. |
| Reductive Elimination | The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst. |
Mechanistic Understanding of Catalytic Cycles
The mechanistic pathways of organotin-catalyzed reactions are crucial for optimizing reaction conditions and designing new catalysts. In polyurethane formation, two primary mechanisms are proposed: one involving a direct insertion of the isocyanate into a Sn-O bond formed with the alcohol, and another where the organotin compound acts as a Lewis acid to activate the reactants. lupinepublishers.comlupinepublishers.com Kinetic data often supports a mechanism involving the coordination of the isocyanate to a tin alkoxide intermediate. lupinepublishers.comresearchgate.net
For the Stille coupling, the catalytic cycle is well-established, as described in the previous section. nrochemistry.comwikipedia.org The efficiency of the transmetalation step can be influenced by additives. For instance, the presence of fluoride (B91410) ions can form hypervalent tin species, which are believed to undergo transmetalation more rapidly. harvard.edu The specific ligands on the tin atom, such as the butylsulfanyl groups in this compound, would play a significant role in the kinetics and mechanism of the transmetalation step.
Precursor in Inorganic Materials Synthesis
Single-source precursors are compounds that contain all the necessary elements for the formation of a desired material in a single molecule. This approach can offer better control over the stoichiometry and morphology of the final material. Organotin sulfides have emerged as promising single-source precursors for the synthesis of tin sulfide (B99878) nanomaterials.
Thermal Decomposition Pathways to Tin Sulfides (SnS, SnS₂, Sn₂S₃)
Tin sulfides, including tin(II) sulfide (SnS), tin(IV) sulfide (SnS₂), and tin(III) sulfide (Sn₂S₃), are semiconducting materials with interesting optical and electronic properties. nih.gov The thermal decomposition of organotin sulfide precursors provides a viable route to these materials.
Research on the pyrolysis of organotin sulfides of the type Sn₄R₄S₆ (where R can be n-butyl or phenyl) has shown that these compounds can serve as single-source precursors for nanometric tin sulfides. The decomposition of Sn₄(n-Bu)₄S₆ in an inert atmosphere of nitrogen has been shown to yield pure orthorhombic γ-Sn₂S₃. The decomposition pathway is elucidated through techniques such as X-ray diffraction and ¹¹⁹Sn Mössbauer spectroscopy.
While the specific compound this compound was not the direct subject of this study, the presence of both butyl and phenyl groups in the studied precursors suggests that this compound could also serve as a single-source precursor to tin sulfides. The thermal decomposition of this compound would likely proceed through the cleavage of the Sn-S and Sn-C bonds, leading to the formation of various tin sulfide phases. The final product would depend on the specific decomposition temperature and atmosphere. The synthesis of tin sulfides from elemental tin and sulfur via chemical vapor deposition (CVD) also highlights the stability of different tin sulfide phases (SnS, SnS₂, Sn₂S₃) under varying sulfur concentrations and temperatures. nih.gov
Table 2: Tin Sulfide Phases from Precursor Decomposition
| Tin Sulfide Phase | Crystal System | Potential Synthesis Route |
| SnS | Orthorhombic | Decomposition of organotin precursors, CVD |
| SnS₂ | Hexagonal | Decomposition of organotin precursors, CVD |
| γ-Sn₂S₃ | Orthorhombic | Pyrolysis of Sn₄(n-Bu)₄S₆ in nitrogen |
No Information Found for "this compound" in Specified Applications
Following a comprehensive search of available scientific literature and data repositories, no specific information was found regarding the chemical compound "this compound" in the context of the requested applications. The search included targeted queries for its use in the controlled synthesis of tin oxide nanomaterials (SnO, SnO₂), as a single-source precursor for thin film deposition, its role in polymer stabilization mechanisms, and its integration into advanced functional materials such as organic semiconductors and precursors for optoelectronic materials.
The performed searches aimed to uncover detailed research findings, data tables, and specific examples related to "this compound" as outlined in the user's request. However, the inquiries yielded no results that directly mention or provide data on this particular compound for the specified applications.
While the broader classes of organotin compounds and single-source precursors are documented in scientific literature for various materials science and catalysis applications, the specific data for "this compound" appears to be absent from the public domain. Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements provided in the user's instructions.
To fulfill the request would necessitate speculation or the use of data from unrelated compounds, which would violate the core requirement of focusing solely on "this compound". Therefore, this report serves to inform the user of the unavailability of the requested information.
Table of Chemical Compounds
Integration into Advanced Functional Materials
Design of Self-Assembled Supramolecular Structures
The targeted exploration of "this compound" in the context of self-assembled supramolecular structures reveals a notable gap in currently accessible scientific literature. Extensive searches for research specifically detailing the synthesis, structural characterization, and supramolecular assembly of this particular compound have not yielded direct results.
In related organotin compounds, crystal engineering principles have been successfully applied to create one-, two-, and three-dimensional supramolecular arrays. For instance, the structure of organotin complexes is often influenced by the nature of the organic substituents and the coordinating ligands. The size and shape of the alkyl or aryl groups on the tin atom, as well as the donor atoms of the ligands, play a crucial role in directing the self-assembly process. However, without specific crystallographic or spectroscopic data for this compound, any discussion of its potential supramolecular behavior remains speculative.
Detailed research findings, including data tables on bond lengths, bond angles, and intermolecular contact distances, which are essential for a thorough analysis of supramolecular structures, are contingent on the successful synthesis and crystallographic analysis of the compound. At present, such data for this compound could not be located in the surveyed scientific databases.
Further research would be required to isolate this compound and characterize its solid-state structure. Such studies would provide the necessary empirical data to understand how this specific combination of a phenyl group and three butylsulfanyl ligands directs its self-assembly into potentially novel supramolecular architectures.
Fundamental Mechanistic and Intermolecular Interaction Studies
Mechanistic Pathways of Electron Transfer Processes
The electron transfer (ET) properties of organotin compounds are crucial to understanding their reactivity. While direct studies on Tris(butylsulfanyl)(phenyl)stannane are not available, insights can be drawn from related organotin systems and sulfur-containing compounds.
Electron transfer in organometallic compounds can occur through outer-sphere or inner-sphere mechanisms. In outer-sphere ET, the coordination spheres of the reactants remain intact, and the electron tunnels between them. For organotin compounds, this is often influenced by the stability of the resulting radical species. wikipedia.org For instance, the formation of stannyl (B1234572) radicals (R₃Sn•) is a known process. wikipedia.org In a molecule like this compound, the cleavage of a tin-sulfur or tin-carbon bond could be initiated by an electron transfer event.
Inner-sphere ET involves a bridging ligand that connects the two redox centers. The butylsulfanyl groups in this compound could potentially act as bridging ligands if they coordinate to another metal center, facilitating electron transfer. The sulfur atoms, with their lone pairs of electrons, are well-suited for this role.
Studies on iron-sulfur clusters in proteins, which are fundamental to biological electron transfer, demonstrate the critical role of sulfur in mediating electron flow. nih.govmdpi.com These systems can facilitate long-distance electron transfer, a process that might be mimicked in synthetic systems involving tin and sulfur. mdpi.com The interaction between the tin center and the sulfur atoms of the butylsulfanyl groups will significantly influence the redox potential of the compound and its propensity to engage in electron transfer reactions. The phenyl group, being an aromatic substituent, can also influence the electronic properties of the tin center through inductive and resonance effects, thereby modulating its electron transfer capabilities.
Recent research on organotin complexes with thio-Schiff bases has touched upon electron transfer processes, particularly in the context of their antioxidant activity. mdpi.com The interaction of these complexes with radicals involves electron transfer, which can be influenced by the solvent and the presence of proton donors. mdpi.com
Photoinduced Chemical Transformations and Photochemistry
The photochemistry of organotin compounds is an area of active research, often involving the homolytic cleavage of tin-element bonds to generate radical intermediates. For this compound, irradiation with UV light would likely lead to the cleavage of either the tin-carbon (Sn-C) or tin-sulfur (Sn-S) bonds.
The direct photolysis of distannanes (compounds with Sn-Sn bonds) is known to produce stannyl radicals (R₃Sn•) upon exposure to shortwave UV light. ias.ac.in While this compound does not have a Sn-Sn bond, the principle of bond cleavage upon photoexcitation is transferable. The Sn-C and Sn-S bond dissociation energies will determine the most likely photochemical pathway. The presence of the phenyl group, a chromophore, suggests that the molecule could absorb light in the UV region, leading to an excited state that is prone to dissociation.
The photochemistry of related thiocarbonyl compounds also provides valuable insights. capes.gov.br Photo-iniferter RAFT polymerization, for example, involves the light-induced activation of chain transfer agents. capes.gov.br This highlights the susceptibility of sulfur-containing organic compounds to photochemical transformations.
The reaction of organotin compounds with peroxyl radicals and molecular oxygen can also be promoted by photochemical activation, leading to the formation of active radicals through the homolytic cleavage of Sn-C bonds. mdpi.com Such photoinduced radical generation could be a key aspect of the reactivity of this compound in various chemical environments.
Intermolecular Interactions and Supramolecular Assemblies
Organotin compounds are well-known for their ability to form supramolecular structures through a variety of intermolecular interactions. researchgate.netorientjchem.org For this compound, several types of non-covalent interactions could play a significant role in its solid-state structure and solution behavior.
The tin atom in organotin(IV) compounds can expand its coordination number beyond four, leading to hypercoordinated structures. wikipedia.org This is often facilitated by interactions with electron-donating atoms from neighboring molecules. In the case of this compound, the sulfur atoms of the butylsulfanyl groups are potential donor sites for intermolecular Sn---S interactions. Such interactions are well-documented in organotin chemistry and can lead to the formation of dimers, polymers, or more complex supramolecular assemblies. researchgate.net
Density functional theory (DFT) calculations on other organotin compounds have shown that intermolecular interactions can significantly influence spectroscopic parameters, such as the Mössbauer quadrupole splitting. researchgate.net Even weak interactions, like C-H---O or Sn---Cl contacts, have been found to be structurally important. researchgate.net It is therefore highly probable that similar weak interactions, such as C-H---S or C-H---π, are present in the condensed phase of this compound.
The interplay of these various intermolecular forces—Sn---S interactions, π-π stacking, and van der Waals forces—would dictate the packing of this compound in the solid state and could lead to the formation of specific, ordered supramolecular assemblies.
Mechanistic Studies of Chemical Interactions with Biomolecules
The study of how organotin compounds interact with biological macromolecules is essential for understanding their mechanisms of action from a chemical perspective. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate these interactions at an atomic level. nih.govnih.govyoutube.com
Molecular Docking and Binding Modes:
Molecular docking studies on various organotin compounds have revealed their potential to bind to biological targets such as proteins and DNA. frontiersin.orgnih.govnih.govresearchgate.net For a molecule like this compound, the tin atom acts as a Lewis acid, making it an electrophilic center that can interact with nucleophilic residues in biomolecules. researchgate.net
The sulfur atoms of cysteine residues and the nitrogen atoms of histidine residues in proteins are particularly strong binding sites for organotin compounds. researchgate.net The Sn-S bond is a key feature in these interactions. researchgate.net It is highly probable that this compound would exhibit a strong affinity for cysteine-rich proteins, with the tin atom coordinating directly to the thiol group.
Docking studies with other organotin complexes have shown various binding modes, including intercalation with DNA and binding to the active sites of enzymes. frontiersin.orgnih.gov The specific binding mode of this compound would be influenced by the nature of the organic groups. The phenyl group could engage in hydrophobic and π-stacking interactions within a protein's binding pocket, while the flexible butyl chains could adapt to the shape of the binding site.
Classical Molecular Dynamics Simulations:
Classical molecular dynamics simulations can provide insights into the stability of organotin-biomolecule complexes and the conformational changes that may occur upon binding. nih.govnih.gov An MD simulation of this compound bound to a model protein would likely show the formation of stable hydrogen bonds and van der Waals contacts between the compound and the protein's amino acid residues. nih.gov
For example, simulations of other organotin-protein complexes have indicated that the interaction is often driven by hydrogen bonding and van der Waals forces, resulting in a spontaneous binding process as indicated by negative Gibbs free energy (ΔG) values. nih.gov The thermodynamic parameters (ΔH and ΔS) obtained from such simulations can further elucidate the nature of the binding forces. nih.gov
The interaction of this compound with a biomolecular target would likely involve an initial anchoring through the strong Sn-S interaction, followed by further stabilization through weaker interactions involving the phenyl and butylsulfanyl groups. researchgate.net The flexibility of the butylsulfanyl chains would allow the molecule to adopt a favorable conformation within the binding site, maximizing its interactions with the surrounding residues.
Representative Docking Data for Analogous Organotin Compounds
To illustrate the potential binding affinities, the following table presents docking scores for other organotin complexes with various biological targets, as reported in the literature. It is important to note that these values are for different compounds and targets and serve only as a general reference.
| Organotin Compound (Analogous) | Biological Target | Docking Score (kcal/mol) | Reference |
| Complex 3 (a tri-n-butyltin carboxylate) | DNA | -3.6005 | frontiersin.orgnih.gov |
| Complex 3 (a tri-n-butyltin carboxylate) | Tubulin (PDB ID: 1SA0) | -5.2957 | frontiersin.orgnih.gov |
| DFDPT (a diphenyltin (B89523) compound) | CYP3A4 Protease | Not specified, but strong interaction noted | nih.gov |
These representative data suggest that organotin compounds, and by extension this compound, are capable of forming stable complexes with biomolecular targets, a process driven by a combination of covalent and non-covalent interactions.
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The industrial-scale synthesis of organotin compounds has traditionally relied on methods such as the use of Grignard reagents (RMgX) or organoaluminum compounds to alkylate tin tetrachloride (SnCl₄). lupinepublishers.com These methods, while effective, often require large volumes of solvents and can be expensive. lupinepublishers.com A primary future objective is the development of "green" synthetic pathways for compounds like Tris(butylsulfanyl)(phenyl)stannane that are more atom-economical, energy-efficient, and utilize less hazardous materials.
Key research avenues include:
Direct Synthesis: Investigating the direct reaction of metallic tin with phenyl halides and butyl thiols under catalytic conditions could offer a more streamlined and cost-effective route. This approach has been explored for other organotin halides. rjpbcs.com
Catalytic Routes: The development of novel catalysts to facilitate the formation of Sn-C and Sn-S bonds under milder conditions would represent a significant step forward. This could reduce energy consumption and improve selectivity, minimizing the formation of redistribution byproducts. gelest.com
Solvent-Free and Aqueous Synthesis: Exploring mechanochemical (ball-milling) or solvent-free reaction conditions, as well as synthesis in aqueous media, would drastically reduce the environmental footprint associated with volatile organic solvents.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Traditional Route (e.g., Grignard-based) | Potential Sustainable Route |
|---|---|---|
| Starting Materials | Phenylmagnesium bromide, Butanethiol, Tin(IV) chloride | Phenyl chloride, Butanethiol, Metallic Tin |
| Key Steps | 1. Preparation of Grignard reagent2. Reaction with SnCl₄3. Ligand exchange with butanethiol | One-pot catalytic reaction |
| Solvent Use | High (e.g., THF, Diethyl ether) | Low or none (solvent-free or aqueous) |
| Byproducts | Magnesium salts, potential redistribution products | Minimal, depending on catalyst selectivity |
Discovery of Novel Catalytic Transformations
Organotin compounds are established catalysts in various industrial processes, including the formation of polyurethanes and in transesterification reactions. gelest.comwikipedia.org The catalytic activity often stems from the Lewis acidity of the tin center. rsc.org For this compound, the presence of three sulfur ligands, which are softer Lewis bases compared to oxygen or halide ligands, could modulate the Lewis acidity of the tin atom in a unique way, potentially unlocking novel catalytic applications.
Future research should explore its efficacy in:
Palladium-Catalyzed Cross-Coupling: Organotins are crucial reagents in Stille coupling, a powerful method for C-C bond formation. thieme-connect.de The specific reactivity of the phenyl group in this compound in such reactions warrants investigation.
Asymmetric Catalysis: While challenging, the development of chiral versions of this compound could open doors to its use in asymmetric synthesis, a field currently dominated by other classes of organocatalysts and transition metal complexes. youtube.com
Ring-Opening Polymerization: The compound could be investigated as a catalyst for the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polymers. The Sn-S bond could be the reactive site for initiating polymerization.
Table 2: Potential Catalytic Applications for this compound
| Catalytic Reaction | Potential Role of the Compound | Rationale |
|---|---|---|
| Esterification/Transesterification | Catalyst | Lewis acidic tin center activates carbonyl group. gelest.com |
| Polyurethane Formation | Catalyst | Tin center coordinates with alcohol and isocyanate reactants. lupinepublishers.comgelest.com |
| Stille Cross-Coupling | Reagent | Transfer of the phenyl group in a Pd-catalyzed cycle. thieme-connect.de |
| Lewis Acid Catalysis | Catalyst | Potential for unique selectivity in reactions like Diels-Alder or Friedel-Crafts due to Sn-S bonds. |
Rational Design of Materials with Tuned Chemical Properties
Organotin compounds are integral to materials science, most notably as heat stabilizers for polyvinyl chloride (PVC), where they prevent thermal degradation. lupinepublishers.comwikipedia.org The properties of these materials can be finely tuned by altering the organic groups attached to the tin atom. utep.edu this compound serves as a versatile scaffold for designing new materials.
Future research directions include:
Precursor for Thin Films: This compound could serve as a single-source precursor for the chemical vapor deposition (CVD) of tin sulfide (B99878) (SnS₂) or phenyl-doped tin sulfide thin films. wikipedia.org Such materials have potential applications in photovoltaics and electronics.
Coordination Polymers: The sulfur atoms in the butylsulfanyl groups can act as bridging ligands to other metal centers, enabling the self-assembly of novel coordination polymers with interesting electronic or porous properties.
Functional Polymer Additives: By modifying the phenyl or butyl groups with other functional moieties, it may be possible to design advanced polymer additives that impart properties like UV resistance, flame retardancy, or specific optical characteristics.
Table 3: Hypothetical Tuning of Material Properties via Structural Modification
| Structural Modification | Target Property | Potential Application |
|---|---|---|
| Replace phenyl with a fluorinated aryl group | Increased thermal stability, lower surface energy | Advanced lubricants, hydrophobic coatings |
| Replace butyl groups with longer alkyl chains | Increased solubility in nonpolar polymers | Advanced PVC stabilizers, polymer processing aids |
| Incorporate polymerizable groups (e.g., vinyl) | Covalent integration into polymer backbones | Non-leaching polymer additives, hybrid materials |
Advanced Computational Modeling for Predictive Compound Design and Reaction Optimization
Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes. utep.edu For a relatively unexplored compound like this compound, computational modeling can provide crucial insights and guide experimental work.
Key areas for computational investigation:
Structure-Property Relationships: Using Density Functional Theory (DFT), researchers can model the electronic structure, bond energies, and coordination geometry of the molecule. This can help predict its stability, Lewis acidity, and reactivity. rsc.org
Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for its synthesis and potential catalytic cycles can help optimize reaction conditions (temperature, solvent, catalyst) for higher efficiency and selectivity. utep.edu
Virtual Screening: Computational methods can be used to design and evaluate a virtual library of derivatives of this compound for specific properties, such as band gap for semiconductor applications or binding affinity for catalytic processes, before committing to laboratory synthesis.
Table 4: Application of Computational Methods to this compound Research
| Computational Method | Research Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and bonding | Lewis acidity, bond dissociation energies, reactivity sites. rsc.org |
| Molecular Dynamics (MD) | Simulate behavior in different media (e.g., polymers) | Diffusion coefficients, interaction with polymer chains. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model catalytic reaction mechanisms | Transition state energies, activation barriers, catalyst-substrate interactions. |
| Virtual Screening | Design new materials with target properties | Identification of promising derivatives for synthesis. utep.edu |
Exploration of New Chemical Applications in Emerging Technologies
The unique properties of organotin compounds make them candidates for a range of high-tech applications. ontosight.aiontosight.ai As new technologies emerge, there will be a corresponding need for new functional molecules. This compound, with its combination of aromatic, aliphatic, and sulfur-containing groups, is a promising candidate for exploration in several advanced areas.
Potential future applications include:
Optoelectronics: Organotin complexes are being investigated for use in optoelectronic devices. This compound could be used as a dopant or precursor for hole-transport layers in Organic Light-Emitting Diodes (OLEDs) or perovskite solar cells.
Chemical Sensors: The sulfur atoms could exhibit a high affinity for heavy metal ions. Molecules based on this scaffold could be developed as the active component in chemosensors for detecting environmental pollutants.
Energy Storage: As a precursor, it could be used to synthesize nanostructured tin sulfides, which are being studied as potential anode materials for lithium-ion and sodium-ion batteries due to their high theoretical capacity.
Table 5: Potential Role of this compound in Emerging Technologies
| Technology | Potential Role | Mechanism/Function |
|---|---|---|
| Perovskite Solar Cells | Additive or Interlayer Precursor | Passivation of defects, improved charge transport. |
| Chemical Sensors | Active Sensor Material | Selective binding of target analytes (e.g., heavy metals) via sulfur ligands. |
| Lithium-Ion Batteries | Anode Precursor | Conversion to high-capacity tin sulfide (SnS₂) anode material upon cycling. |
| Advanced Coatings | Precursor for CVD/Sol-gel | Formation of functional tin-based coatings with tailored refractive index or conductivity. wikipedia.org |
Q & A
Q. What are the recommended protocols for synthesizing Tris(butylsulfanyl)(phenyl)stannane, and how can its purity be validated?
- Methodological Answer : this compound can be synthesized via transmetallation reactions using tin(IV) precursors (e.g., SnCl₄) and thiols (e.g., butylsulfanyl derivatives) under inert atmospheres. A typical protocol involves refluxing stoichiometric amounts of reactants in anhydrous tetrahydrofuran (THF) for 12–24 hours. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation requires multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) to confirm ligand coordination and elemental analysis (C, H, S, Sn) to verify stoichiometry . For crystalline samples, X-ray diffraction provides definitive structural confirmation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹¹⁹Sn NMR : Critical for identifying tin coordination geometry (e.g., tetrahedral vs. trigonal bipyramidal). Chemical shifts typically range between δ -200 to -600 ppm for Sn(IV) compounds.
- FTIR : Confirms S–Sn bonding via stretches at 500–600 cm⁻¹ and aromatic C–H stretches (3050–3100 cm⁻¹).
- X-ray crystallography : Resolves bond lengths (Sn–S: ~2.4–2.6 Å) and angles, distinguishing steric effects from butylsulfanyl groups .
Q. How can researchers assess the stability of this compound under ambient conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to controlled humidity (40–80% RH) and temperature (25–50°C) over 30 days. Monitor decomposition via TLC and ¹H NMR for ligand dissociation (e.g., free thiol detection). For air-sensitive samples, use Schlenk-line techniques and argon-filled gloveboxes to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition temperatures of this compound?
- Methodological Answer : Discrepancies in thermal stability (e.g., TGA data showing decomposition at 150°C vs. 180°C) may arise from impurities, heating rates, or atmospheric conditions. Standardize protocols using:
- TGA-DSC : Under nitrogen/argon (10°C/min heating rate) to isolate decomposition steps.
- Mass spectrometry coupling : Identify volatile byproducts (e.g., butylsulfanyl radicals) to differentiate degradation pathways.
- Sample pre-treatment : Ensure identical purification methods (e.g., recrystallization vs. sublimation) across studies .
Q. What methodological approaches are recommended for studying the reactivity of this compound with aryl halides in cross-coupling reactions?
- Methodological Answer : Design a comparative study using Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) in solvents like toluene or DMF. Monitor reaction progress via GC-MS for aryl–Sn intermediate formation. Key parameters:
- Substrate scope : Test electron-deficient (e.g., 4-bromonitrobenzene) vs. electron-rich (e.g., 4-bromoanisole) aryl halides.
- Kinetic profiling : Use in situ ¹⁹F NMR (if fluorinated substrates) to track turnover rates.
- Computational support : DFT calculations (e.g., Gibbs free energy of transmetallation) to rationalize reactivity trends .
Q. How should researchers design experiments to assess the aquatic toxicity of this compound?
- Methodological Answer : Follow OECD Test Guidelines 202 (Daphnia magna acute immobilization) and 211 (fish embryo toxicity). Prepare aqueous solutions (1–100 µg/L) with sonication to enhance dispersion. Measure endpoints:
Q. What strategies mitigate ligand redistribution in this compound during catalytic applications?
- Methodological Answer : Ligand redistribution (e.g., formation of bis-/tetrakis-derivatives) can be suppressed by:
- Steric bulk : Introduce branched alkyl groups (e.g., tert-butylsulfanyl) to hinder dissociation.
- Low-temperature catalysis : Perform reactions at -20°C to stabilize the Sn–S bond.
- Additives : Use Lewis acids (e.g., ZnCl₂) to coordinate free thiols and prevent equilibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
